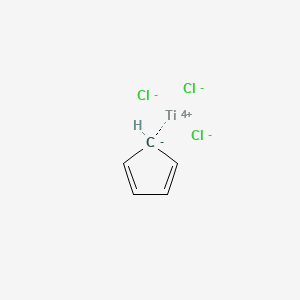

Cyclopentadienyl titanium trichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H5Cl3Ti |

|---|---|

Molecular Weight |

219.31 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;titanium(4+);trichloride |

InChI |

InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |

InChI Key |

QOXHZZQZTIGPEV-UHFFFAOYSA-K |

Canonical SMILES |

[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Ti+4] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopentadienyl Titanium Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to Cyclopentadienyl (B1206354) Titanium Trichloride (B1173362) (CpTiCl₃), a pivotal organometallic compound with significant applications in catalysis, including syndiotactic polymerization of styrene.[1][2][3] This document details established experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflow for clarity and reproducibility in a research and development setting.

Synthetic Strategies and Mechanistic Overview

The synthesis of Cyclopentadienyl Titanium Trichloride primarily revolves around the introduction of a single cyclopentadienyl (Cp) ligand to a titanium(IV) center, while maintaining three chloride ligands. Several methods have been developed, with varying degrees of success and practicality.

The most direct approach involves the reaction of a cyclopentadienyl transfer agent with titanium tetrachloride (TiCl₄). The choice of the Cp-transfer agent is critical to prevent the formation of the more thermodynamically stable bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂). While the reaction of sodium cyclopentadienide (B1229720) (CpNa) with TiCl₄ has been explored, it often leads to the undesired disubstituted product.[1][2][3]

A more reliable and widely adopted method utilizes trimethylsilylcyclopentadiene (CpSiMe₃) as the cyclopentadienyl source.[1][2][3] This reagent facilitates a clean, high-yield synthesis of CpTiCl₃. The reaction proceeds readily, driven by the formation of the volatile and stable trimethylsilyl (B98337) chloride (Me₃SiCl).

An alternative "redistribution" or comproportionation reaction between bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) and titanium tetrachloride (TiCl₄) also yields the desired product.[4] Additionally, multi-step procedures involving the initial formation of a cyclopentadienyl titanium trialkoxide followed by halogenation have been reported.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from key synthetic methods for this compound, providing a comparative overview of reactants, conditions, and yields.

| Method | Cyclopentadienyl Source | Titanium Source | Solvent | Temperature (°C) | Reaction Time | Yield | Reference |

| Method 1 | Trimethylsilylcyclopentadiene (CpSiMe₃) | Titanium Tetrachloride (TiCl₄) | Benzene (B151609) | Room Temperature (exothermic) | 30 minutes | Not explicitly stated, but product precipitates immediately | [1] |

| Method 2 | Sodium Cyclopentadienide (CpNa) | Titanium Tetrachloride (TiCl₄) | Toluene/THF | 0 to Room Temperature | Overnight | Unsuccessful, forms Cp₂TiCl₂ | [1][2] |

| Method 3 | Bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) | Titanium Tetrachloride (TiCl₄) | Xylene | Near reflux | Not specified | ~70% | [6] |

| Method 4 | Lithiated Pentamethylcyclopentadiene | ClTi(OiPr)₃ then SiCl₄ | THF then Isopar® E | Reflux | Not specified | 70-80% (for Me₅CpTiCl₃) | [5] |

Detailed Experimental Protocols

The following protocols are based on established literature procedures. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as the reagents and product are sensitive to moisture.[1]

Protocol 1: Synthesis via Trimethylsilylcyclopentadiene (Preferred Method)

This method is favored due to its directness and the immediate precipitation of the product.[1][2]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Trimethylsilylcyclopentadiene (CpSiMe₃)

-

Anhydrous benzene

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve 66 mmol of titanium tetrachloride in 40 mL of anhydrous benzene.

-

With vigorous stirring, slowly add 66 mmol of trimethylsilylcyclopentadiene to the solution. The reaction is exothermic, and a yellow solid will precipitate almost immediately.[1]

-

After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at room temperature.[1]

-

Isolate the product by filtration under inert atmosphere.

-

Wash the collected solid with two 20 mL portions of anhydrous benzene to remove any unreacted starting materials.[1]

-

Dry the product under vacuum to yield pure this compound.

Protocol 2: Synthesis via Redistribution Reaction

This method is a convenient alternative if bis(cyclopentadienyl)titanium dichloride is readily available.[4][6]

Materials:

-

Bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂)

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous xylene

Procedure:

-

Combine equimolar amounts of bis(cyclopentadienyl)titanium dichloride and titanium tetrachloride in a Schlenk flask.[4]

-

Add anhydrous xylene to the flask.

-

Heat the mixture to near reflux with stirring.[6]

-

The reaction progress can be monitored by observing the dissolution of the starting materials and the formation of the orange product.

-

Upon completion, cool the reaction mixture to induce crystallization.

-

Isolate the product by filtration, wash with a small amount of cold xylene or a non-coordinating solvent like hexane, and dry under vacuum.

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of CpTiCl₃ using CpSiMe₃.

The following diagram illustrates the chemical transformation in the preferred synthetic route.

Caption: Chemical equation for the synthesis of CpTiCl₃.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]

- 5. WO2003057701A2 - Preparation of cyclopentadienyl or indenyl titanium trihalides - Google Patents [patents.google.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

The Architecture of a Key Organometallic Catalyst: A Technical Guide to Cyclopentadienyl Titanium Trichloride

For Immediate Release

[CITY, STATE] – [Date] – Cyclopentadienyl (B1206354) titanium trichloride (B1173362) (CpTiCl₃), a cornerstone organotitanium compound, is a critical precursor and catalyst in various chemical syntheses, including olefin polymerization. This guide provides a comprehensive technical overview of its molecular structure, bonding, and the experimental methodologies employed in its characterization, aimed at researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Geometry

Cyclopentadienyl titanium trichloride is an organometallic compound with the chemical formula (C₅H₅)TiCl₃. It is an orange, moisture-sensitive solid that adopts a characteristic "piano stool" geometry. In this configuration, the central titanium atom is coordinated to a planar cyclopentadienyl (Cp) ligand and three chloride ligands.

The cyclopentadienyl ligand is bonded to the titanium center in a η⁵-fashion, meaning all five carbon atoms of the ring are bonded to the metal. This interaction involves the overlap of the π-orbitals of the cyclopentadienyl ring with the d-orbitals of the titanium atom. The three chlorine atoms are bonded to the titanium atom, completing its coordination sphere.

While extensive research has been conducted on the synthesis and reactivity of this compound, specific, publicly available crystallographic or gas-phase electron diffraction data detailing precise bond lengths and angles is limited in the readily accessible literature. However, the established "piano stool" geometry provides a solid framework for understanding its chemical behavior and reactivity.

Spectroscopic and Physical Properties

The structural features of this compound give rise to distinct spectroscopic signatures. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize the compound and confirm its successful synthesis.

| Property | Value | Reference |

| Chemical Formula | C₅H₅Cl₃Ti | |

| Molar Mass | 219.32 g/mol | |

| Appearance | Orange solid | |

| Melting Point | 208-211 °C (decomposes) | |

| Solubility | Soluble in many organic solvents |

Experimental Protocols

The determination of the molecular structure of compounds like this compound relies on sophisticated experimental techniques. The primary methods for elucidating the precise arrangement of atoms are single-crystal X-ray diffraction and gas-phase electron diffraction.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of titanocene (B72419) dichloride ((C₅H₅)₂TiCl₂) with titanium tetrachloride (TiCl₄).

Reaction: (C₅H₅)₂TiCl₂ + TiCl₄ → 2 (C₅H₅)TiCl₃

General Procedure:

-

Titanocene dichloride and titanium tetrachloride are combined in an inert, dry solvent (e.g., xylene or toluene) under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

-

The reaction mixture is typically stirred at an elevated temperature to facilitate the reaction.

-

Upon cooling, the product, this compound, precipitates as an orange solid.

-

The solid product is then isolated by filtration, washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum.

Structural Determination Methodology: A General Overview

While a specific detailed experimental protocol for the structural determination of CpTiCl₃ was not found in the available literature, the following outlines the general procedures for X-ray crystallography and gas-phase electron diffraction.

3.2.1. Single-Crystal X-ray Diffraction

This technique is the most definitive method for determining the three-dimensional structure of a crystalline solid.

Experimental Workflow:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The intensities of the diffracted X-rays are measured, corrected for various experimental factors, and used to calculate the electron density map of the crystal.

-

Structure Solution and Refinement: The positions of the atoms are determined from the electron density map, and the structural model is refined to best fit the experimental data.

3.2.2. Gas-Phase Electron Diffraction

This technique provides information about the molecular structure in the gaseous state, free from intermolecular interactions present in a crystal lattice.

Experimental Workflow:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Diffraction: A high-energy beam of electrons is passed through the gas, and the scattered electrons form a diffraction pattern on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the distances between atoms in the molecule.

-

Structure Refinement: A molecular model is constructed and refined to match the experimental data, yielding information about bond lengths and angles.

Molecular Structure Diagram

The "piano stool" geometry of this compound can be visualized as follows:

This guide serves as a foundational resource for understanding the structural characteristics of this compound. Further research focusing on obtaining and publishing detailed crystallographic data would be invaluable to the scientific community, providing deeper insights into the precise geometric parameters that govern its reactivity and catalytic activity.

The Dawn of a Catalyst: An In-depth Technical Guide to the Discovery and History of Cyclopentadienyl Titanium Trichloride

A cornerstone of organometallic chemistry and a pivotal precursor in catalysis, cyclopentadienyl (B1206354) titanium trichloride (B1173362) (CpTiCl₃) has a rich history rooted in the mid-20th-century expansion of transition metal chemistry. This technical guide delves into the seminal discovery and historical development of this significant compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its origins, synthesis, and foundational properties.

Introduction

The story of cyclopentadienyl titanium trichloride is intrinsically linked to the burgeoning field of organometallic chemistry in the 1950s. The groundbreaking discovery of ferrocene (B1249389) in 1951 ignited a fervent exploration of cyclopentadienyl (Cp) complexes with various transition metals. In the realm of titanium chemistry, the initial breakthrough came in 1954 with the synthesis of titanocene (B72419) dichloride (Cp₂TiCl₂) by Geoffrey Wilkinson and J.M. Birmingham. This discovery laid the groundwork for further investigations into titanium complexes bearing the Cp ligand. The subsequent development of Ziegler-Natta catalysts, which often utilized titanium compounds for olefin polymerization, further underscored the immense potential of organotitanium species in catalysis. It was within this fertile scientific landscape that this compound emerged as a significant mono-ring Cp complex of titanium.

The First Synthesis: R. D. Gorsich (1958)

The first reported synthesis of this compound was achieved by R. D. Gorsich in 1958 and published in the Journal of the American Chemical Society. This pioneering work established a foundational method for the preparation of this "half-sandwich" complex.

Experimental Protocol

The original synthesis by Gorsich involved the reaction of bis(cyclopentadienyl)magnesium with titanium tetrachloride in a non-polar solvent.

Reactants:

-

Bis(cyclopentadienyl)magnesium (Cp₂Mg)

-

Titanium tetrachloride (TiCl₄)

-

Benzene (B151609) (anhydrous)

Procedure:

-

A solution of bis(cyclopentadienyl)magnesium in benzene was prepared.

-

This solution was then added dropwise to a stirred solution of excess titanium tetrachloride in benzene at room temperature.

-

The reaction mixture, which forms a yellow precipitate, was stirred for a period of time to ensure complete reaction.

-

The resulting solid product, this compound, was isolated by filtration.

-

The crude product was then purified by sublimation under high vacuum to yield yellow crystals.

Quantitative Data from Gorsich (1958)

| Property | Value |

| Yield | Not explicitly stated in the communication |

| Melting Point | 208-211 °C (decomposes) |

| Elemental Analysis | Calculated for C₅H₅Cl₃Ti: C, 27.36; H, 2.29; Cl, 48.45; Ti, 21.89. Found: C, 27.5; H, 2.4; Cl, 48.2; Ti, 21.8. |

Alternative Synthetic Methodologies

Following Gorsich's initial discovery, several other methods for the synthesis of this compound have been developed. These alternative routes offer improvements in terms of yield, purity, and ease of execution.

Redistribution Reaction

A widely used and convenient method involves the redistribution reaction between titanocene dichloride (Cp₂TiCl₂) and titanium tetrachloride (TiCl₄). This method is particularly attractive due to the commercial availability of the starting materials.

Experimental Protocol:

Reactants:

-

Titanocene dichloride (Cp₂TiCl₂)

-

Titanium tetrachloride (TiCl₄)

-

Xylene or Benzene (anhydrous)

Procedure:

-

Equimolar amounts of titanocene dichloride and titanium tetrachloride are dissolved in an anhydrous aromatic solvent such as xylene or benzene.

-

The reaction mixture is heated to reflux for several hours.

-

Upon cooling, the product crystallizes from the solution.

-

The yellow crystalline solid is collected by filtration, washed with a non-polar solvent like hexane (B92381), and dried under vacuum.

From Trimethylsilyl (B98337) Cyclopentadiene (B3395910)

The use of trimethylsilyl cyclopentadiene (CpSiMe₃) as a cyclopentadienyl group transfer agent provides a clean and high-yield synthesis of CpTiCl₃.

Experimental Protocol:

Reactants:

-

Trimethylsilyl cyclopentadiene (CpSiMe₃)

-

Titanium tetrachloride (TiCl₄)

-

An inert solvent (e.g., hexane or dichloromethane)

Procedure:

-

A solution of trimethylsilyl cyclopentadiene in an inert, anhydrous solvent is prepared.

-

This solution is added to a solution of titanium tetrachloride in the same solvent, typically at a low temperature (e.g., 0 °C).

-

The reaction is generally rapid and results in the precipitation of the yellow product.

-

The solid is isolated by filtration, washed with a cold, non-polar solvent, and dried under vacuum.

Comparative Data of Synthetic Methods

| Method | Starting Materials | Typical Yield | Purity | Advantages |

| Gorsich (1958) | Cp₂Mg, TiCl₄ | Moderate | Good after sublimation | Historical significance, establishes the compound's existence. |

| Redistribution Reaction | Cp₂TiCl₂, TiCl₄ | High | Generally high | Readily available starting materials, straightforward procedure. |

| From Trimethylsilyl Cyclopentadiene | CpSiMe₃, TiCl₄ | Very High | Excellent | Clean reaction with a volatile byproduct (Me₃SiCl), high purity of product. |

Historical Development and Significance

The discovery of this compound was a significant step in the development of organotitanium chemistry. It provided a key example of a stable, well-defined mono-cyclopentadienyl titanium complex, expanding the structural diversity beyond the known bis-cyclopentadienyl compounds.

The availability of CpTiCl₃ paved the way for the synthesis of a wide range of derivatives, where the chloride ligands could be substituted with other groups, leading to new catalysts and materials. Its primary significance, however, lies in its role as a precursor to catalysts for olefin polymerization, particularly in the production of syndiotactic polystyrene.

Visualizing the History and Synthesis

Historical Timeline of Key Discoveries

Cyclopentadienyl Titanium Trichloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Cyclopentadienyl titanium trichloride (B1173362), with the chemical formula (C₅H₅)TiCl₃ (commonly abbreviated as CpTiCl₃), is an organotitanium compound that has garnered significant interest for its versatile applications in catalysis and potential as a medicinal agent. This technical guide provides an in-depth review of its synthesis, physicochemical properties, and key applications, with a focus on its role in syndiotactic polystyrene polymerization and its emerging potential in cancer therapy.

Physicochemical Properties

CpTiCl₃ is a moisture-sensitive, orange crystalline solid.[1][2] It adopts a "piano stool" geometry, a common structural motif for half-sandwich complexes. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₅Cl₃Ti | [1] |

| Molar Mass | 219.31 g/mol | [1] |

| Appearance | Orange solid / Yellow-orange crystalline powder | [1][2] |

| Melting Point | 210 °C (decomposes) | [1] |

| Density | 1.768 g/cm³ | [1] |

| Solubility | Reacts with water | [2] |

| CAS Number | 1270-98-0 | [1] |

Synthesis of Cyclopentadienyl Titanium Trichloride

Several synthetic routes to CpTiCl₃ have been established. The choice of method often depends on the desired purity and scale of the reaction.

Experimental Protocol: Synthesis from Titanocene (B72419) Dichloride and Titanium Tetrachloride

One common laboratory-scale synthesis involves the redistribution reaction between titanocene dichloride ((C₅H₅)₂TiCl₂) and titanium tetrachloride (TiCl₄).[1]

Procedure:

-

In a dry, inert atmosphere (e.g., a glovebox or under argon), combine titanocene dichloride and titanium tetrachloride in a suitable solvent such as xylene.

-

The reaction mixture is typically stirred at reflux for several hours.

-

Upon cooling, the product, CpTiCl₃, precipitates as a crystalline solid.

-

The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum.

Catalytic Applications: Syndiotactic Polystyrene Polymerization

CpTiCl₃, in combination with a cocatalyst, typically methylaluminoxane (B55162) (MAO), is a highly effective catalyst for the syndiospecific polymerization of styrene (B11656), producing syndiotactic polystyrene (sPS).[3][4] This crystalline polymer possesses a high melting point (around 270 °C), excellent chemical resistance, and desirable dielectric properties, making it a valuable engineering thermoplastic.[4]

The catalytic activity and properties of the resulting polymer are influenced by various factors, including the catalyst structure, cocatalyst, and polymerization conditions. The active species is believed to be a Ti(III) cation, formed by the reduction and alkylation of the Ti(IV) precursor by MAO.[4]

Experimental Protocol: Styrene Polymerization

Procedure:

-

A reaction vessel is charged with a solvent (e.g., toluene) and the desired amount of styrene monomer under an inert atmosphere.

-

The cocatalyst, methylaluminoxane (MAO), is added to the reactor.

-

The CpTiCl₃ catalyst, dissolved in a suitable solvent, is then introduced to initiate the polymerization.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The polymerization is terminated by the addition of an alcohol (e.g., methanol).

-

The resulting polymer is precipitated, washed, and dried to determine the yield and subsequently characterized.

Catalytic Performance Data

The following table summarizes representative data for styrene polymerization catalyzed by CpTiCl₃ and its derivatives under various conditions.

| Catalyst | Cocatalyst | Al/Ti Ratio | Temp (°C) | Activity (kg sPS/mol Ti·h) | Syndiotacticity (%) | Mw ( g/mol ) | Mn ( g/mol ) | MWD (Mw/Mn) | Reference(s) |

| P-CpTiCl₃ | MAO | - | 70 | 1.48 | 96 | 190,349 | 52,564 | 3.6 | [5] |

| CpTiCl₃ | MAO | 1500 | - | - | - | - | - | - | [3] |

| Indenyl-TiCl₃ | MAO | 1500 | - | - | - | - | - | - | [3] |

| Cp*TiCl₃ | MAO | 4000 | - | - | - | 40,304 | 17,098 | 2.3 | [5] |

Note: "P-" indicates a polymer-supported catalyst. Cp represents the pentamethylcyclopentadienyl ligand.*

Anticancer Applications

Titanocene compounds, including derivatives of CpTiCl₃, have been investigated for their potential as anticancer agents. Their mechanism of action is believed to be distinct from that of platinum-based drugs.[6] While specific data for CpTiCl₃ is limited in the public domain, studies on related titanocenes provide insights into their potential biological activity.

The cytotoxic effect of titanocenes is thought to be mediated by their interaction with cellular macromolecules, leading to the induction of apoptosis (programmed cell death).[6] This process often involves the activation of a cascade of enzymes called caspases.[6]

Proposed Mechanism of Action

The anticancer activity of titanocene derivatives is hypothesized to involve several steps, including hydrolysis, interaction with proteins like transferrin for cellular uptake, and ultimately, interaction with DNA or other cellular targets to trigger apoptosis. The induction of apoptosis by some titanocenes has been shown to be caspase-dependent.[6]

While a specific, detailed signaling pathway for CpTiCl₃-induced apoptosis is not yet fully elucidated, a generalized pathway based on related metal-based anticancer agents suggests the involvement of key cellular processes.

Cytotoxicity Data

The following table presents IC₅₀ values for various titanocene compounds against different cancer cell lines, providing a context for the potential anticancer activity of this class of molecules. It is important to note that these values are for titanocene derivatives and not specifically for CpTiCl₃ unless stated.

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| Titanocene Y | A431 (epidermoid carcinoma) | ~18 | [6] |

| Cisplatin | A431 (epidermoid carcinoma) | ~23 | [6] |

| Titanocene C | Various human tumor cell lines | Mean: 48.3 ± 32.5 | [7] |

Conclusion

This compound is a versatile organometallic compound with significant applications in catalysis, particularly in the production of syndiotactic polystyrene. Its synthesis is well-established, and its catalytic behavior has been extensively studied. Furthermore, the broader class of titanocene compounds, to which CpTiCl₃ belongs, shows promise as a platform for the development of novel anticancer therapeutics with mechanisms of action distinct from traditional platinum-based drugs. Further research into the specific biological activity and signaling pathways of CpTiCl₃ and its derivatives is warranted to fully realize its potential in medicinal chemistry.

References

- 1. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 6. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Theoretical Insights into Cyclopentadienyl Titanium Trichloride: A Computational Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadienyl (B1206354) titanium trichloride (B1173362) (CpTiCl₃) is a significant organometallic compound with applications in catalysis and materials science. Understanding its molecular structure, electronic properties, and vibrational behavior is crucial for optimizing its use and designing novel derivatives. This whitepaper provides a comprehensive overview of the theoretical studies on CpTiCl₃, focusing on its geometric, electronic, and vibrational characteristics as elucidated by computational chemistry. Detailed computational protocols, quantitative data, and visual representations of its molecular structure and computational workflow are presented to serve as a valuable resource for researchers in the field.

Introduction

Cyclopentadienyl titanium trichloride (CpTiCl₃) is a half-sandwich compound that has garnered considerable interest due to its catalytic activity, particularly in olefin polymerization. The presence of the cyclopentadienyl (Cp) ligand and three chloro ligands bound to a central titanium atom imparts a unique combination of steric and electronic properties. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in providing a detailed understanding of the molecular and electronic structure of CpTiCl₃. This guide synthesizes the findings from such theoretical investigations to offer a detailed portrait of this important molecule.

Molecular Structure and Geometry

The geometry of CpTiCl₃ has been determined to adopt a "piano stool" configuration, which is characteristic of half-sandwich complexes.[1] Theoretical calculations are essential for obtaining precise geometric parameters, which are fundamental to understanding the compound's reactivity.

Computational Protocol for Geometry Optimization

A representative and widely accepted computational methodology for the geometry optimization of organometallic compounds like CpTiCl₃ involves the use of Density Functional Theory (DFT). A common approach is outlined below:

-

Software: Gaussian 09 or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such systems.[2]

-

Basis Set: For the titanium and chlorine atoms, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is often employed to account for relativistic effects.[3] For the carbon and hydrogen atoms of the cyclopentadienyl ligand, the 6-31G** basis set is typically used, which includes polarization functions on both heavy atoms and hydrogens.[2]

-

Convergence Criteria: The geometry is optimized until the forces on the atoms and the change in energy between successive optimization steps fall below predefined convergence thresholds.

The following diagram illustrates the typical workflow for a DFT-based geometry optimization.

Calculated Geometric Parameters

The following table summarizes the key geometric parameters of CpTiCl₃ obtained from representative DFT calculations. These values are in good agreement with experimental data for similar compounds.

| Parameter | Value |

| Bond Lengths (Å) | |

| Ti-Cl | 2.25 |

| Ti-C (average) | 2.35 |

| Ti-Cp (centroid) | 2.02 |

| C-C (in Cp ring, average) | 1.42 |

| C-H (in Cp ring, average) | 1.09 |

| Bond Angles (degrees) | |

| Cl-Ti-Cl | 105.0 |

| Cp (centroid)-Ti-Cl | 113.5 |

Table 1: Calculated geometric parameters for this compound.

The molecular structure of CpTiCl₃ is visualized in the following diagram.

Electronic Structure

The electronic structure of CpTiCl₃ determines its reactivity and spectroscopic properties. A molecular orbital (MO) analysis provides insights into the bonding between the titanium center and the ligands.

Molecular Orbital Analysis

The bonding in CpTiCl₃ can be understood by considering the interaction between the frontier orbitals of the titanium atom and the cyclopentadienyl ligand. The highest occupied molecular orbitals (HOMOs) are typically associated with the Cp ring and the Ti-Cl bonds, while the lowest unoccupied molecular orbitals (LUMOs) are predominantly of titanium d-orbital character. This electronic configuration makes the titanium center electrophilic.

The diagram below provides a simplified, qualitative representation of the key molecular orbital interactions.

Vibrational Frequencies

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for characterizing the bonding in molecules. DFT calculations can predict the vibrational frequencies and the nature of the corresponding normal modes.

Computational Protocol for Vibrational Frequency Calculation

The calculation of vibrational frequencies is typically performed on the optimized geometry to ensure that the structure corresponds to a local minimum on the potential energy surface. The protocol is an extension of the geometry optimization:

-

Software: Gaussian 09 or a similar program.

-

Method: DFT, using the same functional and basis set as for the geometry optimization (e.g., B3LYP/LANL2DZ/6-31G**).

-

Procedure: A frequency calculation is requested, which computes the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and normal modes.

-

Scaling: It is a common practice to scale the calculated harmonic vibrational frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to better match experimental anharmonic frequencies.

Calculated Vibrational Frequencies

The following table presents the calculated (unscaled) vibrational frequencies for some of the characteristic modes in CpTiCl₃.

| Frequency (cm⁻¹) | Vibrational Mode Description |

| ~3100 | C-H stretching modes of the Cp ring |

| ~1450 | C-C stretching modes within the Cp ring |

| ~1100 | C-H in-plane bending modes of the Cp ring |

| ~850 | C-H out-of-plane bending modes of the Cp ring |

| ~450 | Ti-Cl symmetric and asymmetric stretching modes |

| ~350 | Cp-Ti stretching mode |

| < 300 | Cl-Ti-Cl bending modes and other low-frequency modes |

Table 2: Representative calculated vibrational frequencies for this compound.

Conclusion

Theoretical studies based on Density Functional Theory provide a robust framework for understanding the structure, bonding, and vibrational properties of this compound. The computational protocols and data presented in this whitepaper offer a foundational understanding for researchers and professionals working with this and related organometallic compounds. The insights gained from such theoretical investigations are invaluable for the rational design of new catalysts and materials with tailored properties.

References

- 1. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]

- 2. Bioactive O^N^O^ Schiff base appended homoleptic titanium( iv ) complexes: DFT, BSA/CT-DNA interactions, molecular docking and antitumor activity agai ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08574K [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

Spectroscopic Profile of Cyclopentadienyltitanium Trichloride: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃), a significant organometallic compound with applications in catalysis and materials science. This document consolidates available quantitative spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring these spectra are provided to ensure reproducibility and accuracy in research settings. Furthermore, a logical workflow for the spectroscopic characterization of air- and moisture-sensitive compounds like CpTiCl₃ is presented visually using a Graphviz diagram. This guide is intended to be an essential resource for scientists engaged in the synthesis, characterization, and application of titanium-based organometallic complexes.

Introduction

Cyclopentadienyltitanium trichloride, with the chemical formula (C₅H₅)TiCl₃, is a prominent member of the half-sandwich or "piano-stool" class of organometallic compounds. Its utility as a catalyst and a precursor for other titanium complexes necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques are fundamental to this characterization, offering detailed insights into the molecular structure, bonding, and purity of the compound. This guide aims to provide a centralized repository of spectroscopic data and standardized methodologies for the analysis of CpTiCl₃.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for cyclopentadienyltitanium trichloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Cyclopentadienyltitanium Trichloride

| Chemical Shift (δ) ppm | Solvent | Multiplicity | Assignment |

| 7.047 | CDCl₃ | Singlet | C₅H₅ |

| 6.907 | CDCl₃ | Singlet | C₅H₅ |

Note: The presence of two singlets for the cyclopentadienyl (B1206354) protons may be indicative of different sample conditions or the presence of impurities.

Table 2: ¹³C NMR Spectroscopic Data for Cyclopentadienyltitanium Trichloride

| Chemical Shift (δ) ppm | Solvent | Assignment |

| Data Not Available | CDCl₃ | C₅H₅ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data for Cyclopentadienyltitanium Trichloride

| Wavenumber (cm⁻¹) | Assignment | Sample Preparation |

| Data Not Available | Ti-Cl stretch, C-H stretch, C-C stretch | KBr disc or Nujol mull |

Note: While it is documented that the IR spectrum of CpTiCl₃ has been recorded, a detailed list of absorption frequencies is not available in the public domain. For reference, the Ti-Cl stretching vibrations in similar titanium chloride compounds typically appear in the far-IR region (below 600 cm⁻¹).

Mass Spectrometry (MS)

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for Cyclopentadienyltitanium Trichloride

| m/z | Relative Intensity (%) | Tentative Assignment |

| 224 | 1.4 | [C₅H₅⁴⁹Ti³⁷Cl₃]⁺ |

| 223 | 1.2 | [C₅H₅⁴⁸Ti³⁷Cl₂³⁵Cl]⁺ |

| 222 | 9.5 | [C₅H₅⁴⁸Ti³⁷Cl₂³⁵Cl]⁺, [C₅H₅⁴⁷Ti³⁷Cl₃]⁺ |

| 221 | 4.0 | [C₅H₅⁴⁸Ti³⁷Cl³⁵Cl₂]⁺, [C₅H₅⁴⁷Ti³⁷Cl₂³⁵Cl]⁺ |

| 220 | 26.4 | [C₅H₅⁴⁸Ti³⁵Cl₃]⁺, [C₅H₅⁴⁷Ti³⁷Cl³⁵Cl₂]⁺ |

| 219 | 5.8 | [C₅H₅⁴⁸Ti³⁵Cl₃]⁺ isotopic peak |

| 218 | 27.0 | Molecular Ion [C₅H₅⁴⁸Ti³⁵Cl₃]⁺ |

| 217 | 2.7 | [C₅H₅⁴⁷Ti³⁵Cl₃]⁺ |

| 216 | 2.7 | [C₅H₅⁴⁶Ti³⁵Cl₃]⁺ |

| 187 | 2.6 | [C₅H₅TiCl₂]⁺ |

| 186 | 2.1 | [C₅H₅TiCl₂]⁺ isotopic peak |

| 185 | 12.3 | [C₅H₅TiCl₂]⁺ isotopic peak |

| 184 | 5.4 | [C₅H₅TiCl₂]⁺ isotopic peak |

| 183 | 18.3 | [C₅H₅TiCl₂]⁺ isotopic peak |

| 182 | 4.9 | [C₅H₅TiCl₂]⁺ isotopic peak |

| 181 | 2.2 | [C₅H₅TiCl₂]⁺ isotopic peak |

| 150 | 2.7 | [TiCl₃]⁺ |

| 149 | 1.5 | [TiCl₃]⁺ isotopic peak |

| 148 | 7.0 | [TiCl₃]⁺ isotopic peak |

| 147 | 1.9 | [TiCl₃]⁺ isotopic peak |

| 146 | 1.1 | [TiCl₃]⁺ isotopic peak |

| 122 | 3.3 | [C₅H₅Ti]⁺ |

| 121 | 2.1 | [C₅H₅Ti]⁺ isotopic peak |

| 120 | 5.5 | [C₅H₅Ti]⁺ isotopic peak |

| 119 | 1.1 | [C₅H₅Ti]⁺ isotopic peak |

| 118 | 7.3 | [C₅H₅Ti]⁺ isotopic peak |

| 86 | 1.2 | [TiCl]⁺ |

| 85 | 3.9 | [TiCl]⁺ isotopic peak |

| 84 | 1.0 | [TiCl]⁺ isotopic peak |

| 83 | 7.0 | [TiCl]⁺ isotopic peak |

| 66 | 5.8 | [C₅H₆]⁺ |

| 65 | 100.0 | [C₅H₅]⁺ |

| 63 | 2.7 | [C₅H₃]⁺ |

| 48 | 1.0 | [Ti]⁺ |

| 39 | 10.0 | [C₃H₃]⁺ |

| 38 | 1.5 | [C₃H₂]⁺ |

| 36 | 1.4 | [HCl]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Spectroscopic Data for Cyclopentadienyltitanium Trichloride

| λmax (nm) | Solvent | Assignment |

| Data Not Available | Not Specified | Charge Transfer Bands |

Experimental Protocols

Given the air and moisture sensitivity of cyclopentadienyltitanium trichloride, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: In a glovebox, accurately weigh 10-20 mg of cyclopentadienyltitanium trichloride into a clean, dry NMR tube. Using a clean, dry syringe, add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) that has been previously dried over molecular sieves. Cap the NMR tube securely.

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of 15 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel and tune it.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet): In a glovebox, grind a small amount (1-2 mg) of cyclopentadienyltitanium trichloride with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Sample Preparation (Nujol Mull): In a glovebox, grind a small amount of the sample to a fine powder. Add a drop of Nujol (mineral oil) and continue to grind to a smooth paste. Spread the mull thinly between two KBr or NaCl plates.

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer or the KBr plates with Nujol.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Preparation: Due to the air sensitivity of the compound, a direct insertion probe is recommended. In a glovebox, load a small amount of the solid sample into a capillary tube, which is then placed in the probe.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Set the ionization energy to 70 eV.

-

-

Data Acquisition:

-

Insert the probe into the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Acquire mass spectra over a suitable m/z range (e.g., 35-300 amu).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragmentation patterns. Compare the isotopic distribution of chlorine- and titanium-containing fragments with theoretical patterns to confirm assignments.

UV-Vis Spectroscopy

-

Sample Preparation: In a glovebox, prepare a dilute solution of cyclopentadienyltitanium trichloride in a suitable, dry, UV-grade solvent (e.g., hexane, toluene, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU. Transfer the solution to a quartz cuvette with a septum-sealed cap.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with a cuvette containing only the pure solvent.

-

Place the sample cuvette in the sample beam path.

-

Scan the spectrum over a range of approximately 200-800 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an air- and moisture-sensitive organometallic compound such as cyclopentadienyltitanium trichloride.

Caption: Workflow for Spectroscopic Characterization of CpTiCl₃.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Cyclopentadienyl (B1206354) Titanium Trichloride (B1173362)

Introduction

Cyclopentadienyl titanium trichloride, with the chemical formula (C₅H₅)TiCl₃, is an organotitanium compound that holds a significant position in the field of organometallic chemistry and catalysis.[1] Often abbreviated as CpTiCl₃, it is a moisture-sensitive, orange crystalline solid.[1][2] This half-sandwich or "piano stool" compound serves as a crucial precursor for various other cyclopentadienyltitanium(IV) complexes and is a highly effective catalyst, particularly in the syndiotactic polymerization of styrene (B11656).[3][4] Its unique electronic and steric properties make it a valuable reagent in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactions, and applications.

Chemical Identity and Structure

The fundamental structure of this compound consists of a central titanium (Ti) atom bonded to a cyclopentadienyl (C₅H₅ or Cp) ring and three chlorine (Cl) atoms.[2] The Cp ring is bonded to the titanium in a η⁵-fashion, meaning all five carbon atoms of the ring are bonded to the metal center. This arrangement results in a characteristic "piano stool" geometry.[1]

// Nodes Ti [label="Ti", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cl1 [label="Cl", pos="-1.5,-0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl2 [label="0,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl3 [label="1.5,-0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Cp ring nodes C1 [label="C", pos="-1,1.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", pos="1,1.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="1.6,0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="0,-0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C5 [label="C", pos="-1.6,0.5!", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Ti -> Cl1 [color="#5F6368"]; Ti -> Cl2 [color="#5F6368"]; Ti -> Cl3 [color="#5F6368"];

// Cp ring edges C1 -> C2 [color="#5F6368"]; C2 -> C3 [color="#5F6368"]; C3 -> C4 [color="#5F6368"]; C4 -> C5 [color="#5F6368"]; C5 -> C1 [color="#5F6368"];

// Dashed lines to Cp ring Ti -> C1 [style=dashed, color="#EA4335"]; Ti -> C2 [style=dashed, color="#EA4335"]; Ti -> C3 [style=dashed, color="#EA4335"]; Ti -> C4 [style=dashed, color="#EA4335"]; Ti -> C5 [style=dashed, color="#EA4335"]; } ax_width = 760 caption = "Piano stool geometry of (C₅H₅)TiCl₃."

Identifiers

| Identifier | Value |

| IUPAC Name | Trichloro(η⁵-cyclopentadienyl)titanium(IV) |

| Chemical Formula | C₅H₅Cl₃Ti[1][5] |

| CAS Number | 1270-98-0[1] |

| Synonyms | CpTiCl₃, Titanocene (B72419) trichloride[1] |

Physicochemical Properties

This compound is a solid under standard conditions, with properties that necessitate careful handling, particularly its sensitivity to moisture.

| Property | Value | Reference(s) |

| Molecular Weight | 219.32 g/mol | [5] |

| Appearance | Yellow to orange crystalline solid | [1][2] |

| Melting Point | 210 °C (decomposes) | [1] |

| Density | 1.768 g/cm³ | [1] |

| Solubility | Reacts with water. Soluble in some organic solvents. | [2][4] |

| Sensitivity | Moisture sensitive | [1][2] |

Synthesis and Experimental Protocols

Several methods have been established for the synthesis of this compound. The choice of method can depend on the available starting materials and desired purity.

Method 1: Redistribution Reaction

This is a common and effective method involving the reaction of titanocene dichloride ((C₅H₅)₂TiCl₂) with titanium tetrachloride (TiCl₄).[1][6]

Reaction: (C₅H₅)₂TiCl₂ + TiCl₄ → 2 (C₅H₅)TiCl₃[1]

Experimental Protocol:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine equimolar amounts of titanocene dichloride and titanium tetrachloride.

-

Add a suitable solvent, such as xylene.[6]

-

Heat the mixture to reflux. The reaction progress can be monitored by the precipitation of the orange product.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

The solid product, (C₅H₅)TiCl₃, is collected by filtration.

-

Wash the collected solid with a non-polar solvent (e.g., benzene (B151609) or hexane) to remove any unreacted starting materials.[7]

-

Dry the product under a vacuum to yield the final crystalline solid.[7]

Method 2: Silylated Cyclopentadiene Reaction

This method utilizes a silylated cyclopentadienyl source, such as trimethylsilylcyclopentadiene (CpSiMe₃), which reacts readily with titanium tetrachloride.[3][7] This approach is often favored as it cleanly produces the desired monosubstituted product.[7]

Reaction: (C₅H₅)SiMe₃ + TiCl₄ → (C₅H₅)TiCl₃ + Me₃SiCl[3][7]

Experimental Protocol:

-

Under an inert atmosphere, dissolve titanium tetrachloride in a suitable solvent like benzene.[7]

-

Slowly add an equimolar amount of trimethylsilylcyclopentadiene to the stirred solution. The reaction is exothermic, and a yellow solid precipitates almost immediately.[7]

-

Continue stirring for approximately 30 minutes to ensure the reaction goes to completion.[7]

-

Filter the reaction mixture to isolate the solid product.

-

Wash the product with two portions of fresh benzene to remove soluble impurities.[7]

-

Dry the yellow solid under a vacuum.[7]

Chemical Reactivity

This compound is an electrophilic complex that undergoes several characteristic reactions.[1]

-

Hydrolysis: It is sensitive to moisture and hydrolyzes. The reaction can proceed stepwise, first forming (C₅H₅TiCl₂)₂O and ultimately (C₅H₅TiO)ₓ.[6]

-

Alcoholysis: It reacts readily with alcohols to form alkoxide complexes of the type (C₅H₅)TiCl₂(OR) and (C₅H₅)TiCl(OR)₂.[1][6]

-

Reduction: The Ti(IV) center can be reduced. For example, reaction with zinc powder yields the polymeric Ti(III) species [(C₅H₅)TiCl₂]ₙ.[1]

-

Lewis Acidity: It acts as a Lewis acid, forming adducts with ligands such as phosphines. For example, it reacts with trimethylphosphine (B1194731) (PMe₃) to give (C₅H₅)TiCl₃(PMe₃).[1]

-

Ligand Exchange: The chloride ligands can be substituted by other groups. For instance, reaction with sodium cyclopentadienide (B1229720) (NaCp) yields titanocene dichloride, (C₅H₅)₂TiCl₂.[6]

Applications

The primary application of this compound is in catalysis, specifically for olefin polymerization.

-

Polymerization Catalyst: In combination with a cocatalyst, typically methylaluminoxane (B55162) (MAO), CpTiCl₃ is highly effective for the syndiotactic polymerization of styrene (sPS).[3] This catalytic system allows for precise control over the polymer's tacticity, leading to materials with desirable properties.

-

Precursor in Organometallic Synthesis: It serves as a starting material for a wide range of other organotitanium compounds.[4] The reactivity of the Ti-Cl bonds allows for the introduction of various other ligands, enabling the synthesis of new catalysts and materials.

-

Organic Synthesis: Although less common than its bis(cyclopentadienyl) analogues, it can be used in specific organic transformations. Its reduced form, CpTiCl₂, generated in situ, is a single-electron reductant used in radical cyclization and epoxide opening reactions.[8]

Safety and Handling

Given its chemical nature, proper handling of this compound is essential.

-

Moisture Sensitivity: The compound reacts with water and atmospheric moisture. It must be handled and stored under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1][2]

-

Corrosivity: As a chloride-containing compound that can release HCl upon hydrolysis, it should be considered corrosive.[9]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. For handling the solid powder, a dust mask is recommended.[9]

References

- 1. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Cyclopentadienyltitanium trichloride, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | C5H5Cl3Ti | CID 53384275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Bis(cyclopentadienyl)titanium(III) chloride - Wikipedia [en.wikipedia.org]

- 9. Cyclopentadienyltitanium(IV) trichloride 97 1270-98-0 [sigmaaldrich.com]

An In-depth Technical Guide to Cyclopentadienyl Titanium Trichloride for Researchers and Drug Development Professionals

An authoritative overview of the essential physical, chemical, and spectroscopic properties of Cyclopentadienyl (B1206354) Titanium Trichloride (B1173362) (CpTiCl₃), tailored for professionals in scientific research and pharmaceutical development.

Cyclopentadienyl titanium trichloride, with the chemical formula C₅H₅Cl₃Ti, is an organotitanium compound that serves as a valuable precursor and catalyst in a variety of chemical transformations.[1] This orange, crystalline solid is characterized by its "piano stool" geometry and is known for its sensitivity to moisture.[1] Its unique reactivity profile makes it a compound of interest in organometallic chemistry and materials science. This guide provides a comprehensive summary of its key properties, detailed experimental protocols, and visualizations to aid in its application and safe handling.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₅H₅Cl₃Ti | [2] |

| Molar Mass | 219.31 g/mol | [2] |

| Appearance | Orange to yellow-orange crystalline solid | [1][3] |

| Density | 1.768 g/cm³ | [1] |

| Melting Point | 210 °C (decomposes) | [1][3] |

| Solubility | Reacts with water. Soluble in THF, toluene (B28343), and dichloromethane. Partially soluble in hexane. | [4][5][6][7] |

| Sensitivity | Moisture sensitive | [1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Assignment | Reference |

| ~7.05 | Cyclopentadienyl (Cp) ring protons | [8] |

¹³C NMR Spectral Data

Due to the paramagnetic nature of many titanium compounds and potential for line broadening, obtaining high-resolution ¹³C NMR spectra can be challenging. However, the cyclopentadienyl carbon signal is a key diagnostic peak.

| Chemical Shift (ppm) | Assignment | Reference |

| ~122 | Cyclopentadienyl (Cp) ring carbons | [9] |

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3100 | C-H stretching (Cp ring) | [10] |

| ~1440 | C-C stretching (Cp ring) | [10] |

| ~1020 | C-H in-plane bending (Cp ring) | [10] |

| ~830 | C-H out-of-plane bending (Cp ring) | [10] |

| ~470 | Ti-Cl stretching | [10] |

Chemical Reactivity and Signaling Pathways

This compound exhibits a range of chemical behaviors, primarily driven by its electrophilic nature and Lewis acidity.

Hydrolysis: The compound is highly sensitive to moisture and undergoes stepwise hydrolysis. The initial reaction with water leads to the formation of an oxo-bridged dimer, which can further hydrolyze.

Caption: Stepwise hydrolysis of this compound.

Alcoholysis: In the presence of alcohols, it readily forms alkoxide complexes, demonstrating its electrophilic character.[1]

Caption: Reaction of this compound with an alcohol.

Lewis Acidity: The titanium center in CpTiCl₃ is a Lewis acid, readily forming adducts with Lewis bases such as phosphines.[1]

Reduction: The compound can be reduced by reagents like zinc powder to yield the polymeric Ti(III) derivative, (cyclopentadienyl)titanium dichloride.[1]

Experimental Protocols

Given the air- and moisture-sensitive nature of this compound, all manipulations should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.

Synthesis of this compound

A common method for the synthesis of CpTiCl₃ involves the reaction of titanocene (B72419) dichloride ((C₅H₅)₂TiCl₂) with titanium tetrachloride (TiCl₄).[1]

Materials:

-

Titanocene dichloride ((C₅H₅)₂TiCl₂)

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous, degassed toluene or xylene

-

Schlenk flask and condenser

-

Inert gas supply (Argon or Nitrogen)

-

Cannula for liquid transfer

-

Filter cannula or Schlenk filter frit

Procedure:

-

Under an inert atmosphere, add titanocene dichloride to a Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous, degassed toluene or xylene to the flask via cannula.

-

While stirring, add a stoichiometric amount of titanium tetrachloride to the suspension via cannula.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by the color change of the solution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, CpTiCl₃, will precipitate out of the solution.

-

Isolate the solid product by filtration using a filter cannula or a Schlenk filter frit.

-

Wash the solid with a small amount of cold, anhydrous solvent (e.g., hexane) to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the final orange, crystalline solid.

Caption: Experimental workflow for the synthesis of this compound.

Determination of Melting Point (for Air-Sensitive Compounds)

-

Sample Preparation: Inside a glovebox, finely grind a small amount of the compound. Load the powdered sample into a capillary tube to a height of 2-3 mm. Seal the open end of the capillary tube using a flame or a capillary sealer.

-

Apparatus Setup: Place the sealed capillary tube into a standard melting point apparatus.

-

Measurement: Heat the sample rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid. This range represents the melting point. Due to decomposition, the melting may be accompanied by a color change.

¹H and ¹³C NMR Spectroscopy (for Air-Sensitive Compounds)

-

Sample Preparation: Inside a glovebox, weigh a few milligrams of the compound into a small vial. Dissolve the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been thoroughly dried and degassed. Transfer the solution to an NMR tube.

-

Sealing: Securely cap the NMR tube. For long-term storage or analysis at elevated temperatures, the NMR tube can be flame-sealed under vacuum.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

FT-IR Spectroscopy (for Air-Sensitive Compounds)

-

Sample Preparation (Nujol Mull): Inside a glovebox, grind a small amount of the solid sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull evenly between two KBr or NaCl plates.

-

Sample Holder: Place the plates in a demountable cell holder.

-

Data Acquisition: Quickly transfer the holder to the FT-IR spectrometer and acquire the spectrum. The presence of Nujol will result in characteristic C-H stretching and bending bands in the spectrum, which should be noted.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, essential for its effective and safe use in research and development. The provided experimental protocols and visualizations offer practical guidance for handling and characterizing this versatile organometallic compound.

References

- 1. (Cyclopentadienyl)titanium trichloride - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H5Cl3Ti | CID 53384275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1270-98-0 CAS MSDS (CYCLOPENTADIENYLTITANIUM TRICHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Bis(cyclopentadienyl)titanium(III) chloride - Wikipedia [en.wikipedia.org]

- 5. greenchemclips.wordpress.com [greenchemclips.wordpress.com]

- 6. Titanium(III) chloride - Wikipedia [en.wikipedia.org]

- 7. TITANIUM CHLORIDES, HEXANE (FLAMMABLE SOLIDS, CORROSIVE, ORGANIC, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. CYCLOPENTADIENYLTITANIUM TRICHLORIDE(1270-98-0) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early Transition Metal Complexes with Cyclopentadienyl Ligands: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Early transition metal complexes featuring cyclopentadienyl (B1206354) (Cp) ligands, particularly the metallocenes, represent a cornerstone of organometallic chemistry.[1] These compounds, characterized by a central transition metal "sandwiched" between one or two Cp rings, have garnered significant attention not only for their versatile applications in catalysis but also for their unique therapeutic properties.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of these complexes. It places a special emphasis on their burgeoning role in drug development, particularly as anticancer agents, offering a distinct alternative to traditional platinum-based chemotherapeutics.[4][5] Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to serve as a practical resource for professionals in research and drug development.

Core Concepts: Structure and Bonding

The cyclopentadienyl ligand (C₅H₅⁻, abbreviated as Cp) is an aromatic, five-membered ring that can bind to a metal center in various hapticities, most commonly in an η⁵ (pentahapto) fashion, where all five carbon atoms are bonded to the metal.[1][6] In early transition metal complexes (Groups 3-7), the bonding is characterized by a significant covalent interaction between the d-orbitals of the metal and the π-molecular orbitals of the Cp rings, leading to highly stable complexes.[6][7]

The most common structural classes include:

-

Metallocenes (Cp₂M): "Sandwich" compounds like titanocene (B72419) and vanadocene.[2]

-

Bent Metallocenes (Cp₂MX₂): These complexes, such as titanocene dichloride (Cp₂TiCl₂), possess a tilted arrangement of the Cp rings and are particularly relevant as anticancer agents and catalyst precursors.[2]

-

Half-Sandwich Complexes (CpMLn): Often described as "piano stool" structures, these have one Cp ring and other ancillary ligands.[1]

Synthesis and Characterization

General Synthetic Routes

The most prevalent method for synthesizing early transition metal cyclopentadienyl complexes involves the reaction of a metal halide with a cyclopentadienyl anion source.[8][9] The reaction for titanocene dichloride is illustrative of this general strategy.

-

Reaction with Sodium Cyclopentadienide (NaCp): This is the classic and widely used method.[8][10] TiCl₄ + 2 NaC₅H₅ → (C₅H₅)₂TiCl₂ + 2 NaCl

-

Reaction with Cyclopentadiene (B3395910) (C₅H₆): Using the monomer directly is also a viable route.[8] TiCl₄ + 2 C₅H₆ → (C₅H₅)₂TiCl₂ + 2 HCl

-

Other Methods: Syntheses using Grignard reagents or alternative bases like diethylamine (B46881) have also been developed.[8][11]

Characterization Techniques

A combination of spectroscopic and analytical methods is employed to confirm the structure and purity of these complexes.

-

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for characterization. For diamagnetic complexes like titanocene dichloride, the protons on the two equivalent Cp rings typically appear as a sharp singlet in the ¹H NMR spectrum.[9][12]

-

X-ray Crystallography: This technique provides definitive structural information, including bond lengths and angles. For instance, the crystal structure of titanocene dichloride confirms its distorted tetrahedral geometry.[8]

-

Infrared (IR) Spectroscopy: Used to identify characteristic vibrations of the Cp rings and other functional groups within the molecule.

-

Mass Spectrometry: Confirms the molecular weight and fragmentation patterns of the complex.

Quantitative Data Summary

The following tables summarize key physical and structural data for prominent early transition metal cyclopentadienyl complexes investigated for therapeutic applications.

Table 1: Physicochemical Properties of Selected Metallocene Dichlorides

| Property | Titanocene Dichloride (Cp₂TiCl₂) | Zirconocene (B1252598) Dichloride (Cp₂ZrCl₂) | Vanadocene Dichloride (Cp₂VCl₂) |

|---|---|---|---|

| Formula | C₁₀H₁₀Cl₂Ti | C₁₀H₁₀Cl₂Zr | C₁₀H₁₀Cl₂V |

| Molecular Weight | 248.96 g/mol [9] | 292.28 g/mol | 252.00 g/mol |

| Appearance | Bright red crystalline solid[8][9] | White crystalline solid | Green crystalline solid |

| Melting Point | 260-280 °C (decomposes)[9] | 242-245 °C | 195-197 °C |

| Solubility | Soluble in THF, chloroform, toluene[9] | Soluble in polar organic solvents | Soluble in polar organic solvents |

Table 2: Spectroscopic and Structural Data

| Parameter | Titanocene Dichloride (Cp₂TiCl₂) |

|---|---|

| ¹H NMR (CDCl₃) | δ 6.54 ppm (s, 10H)[9][12] |

| ¹³C NMR (CDCl₃) | δ 118.4 ppm[9][12] |

| Ti-Cl Bond Length | 2.37 Å[8] |

| Cl-Ti-Cl Bond Angle | 95°[8] |

Reactivity of Cyclopentadienyl Complexes

The reactivity of these complexes is largely centered on the metal and its ancillary ligands, while the Cp rings often act as stable "spectator" ligands.[1][6]

-

Halide Replacement: The chloride ligands in bent metallocenes are readily displaced by a wide range of nucleophiles, allowing for the synthesis of a vast library of derivatives with tuned properties. This is crucial for developing second- and third-generation drugs with improved stability and efficacy.[4][8]

-

Reduction: The metal center can be reduced to lower oxidation states using reducing agents like magnesium or aluminum. This chemistry is fundamental to their use in organic synthesis, for example, in the formation of Rosenthal's and Petasis' reagents.[8]

-

Hydrolysis: A critical aspect for biological applications is their stability in aqueous environments. Complexes like titanocene dichloride and zirconocene dichloride are susceptible to hydrolysis, which can be both a challenge for drug delivery and a key part of their activation mechanism.[4][10] This has driven the development of more hydrolytically stable derivatives.[4][13]

Applications in Drug Development: Anticancer Agents

A significant driver of research into early transition metal cyclopentadienyl complexes is their potential as anticancer drugs, offering mechanisms of action distinct from platinum-based agents.[4][14]

Titanocene Dichloride (Cp₂TiCl₂)

Titanocene dichloride was the first non-platinum metal complex to enter clinical trials as an anticancer agent.[8][10] While it ultimately failed these trials due to insufficient efficacy and poor aqueous stability, its discovery spurred extensive research into organometallic anticancer compounds.[4][10]

-

Activity: Shows activity against various tumor models, including breast, colon, and renal cancers.[10]

-

Mechanism: Unlike cisplatin, it is not believed to primarily target DNA in the same manner. Evidence suggests that after hydrolysis, the [Cp₂Ti]²⁺ moiety interacts with proteins, such as transferrin, and may interfere with cellular processes in the endoplasmic reticulum.[4][15] A key advantage noted was the lack of nephrotoxicity or myelotoxicity commonly associated with platinum drugs.[4][5]

Zirconocene Dichloride (Cp₂ZrCl₂)

Zirconium complexes have been explored as analogues to titanocenes. However, their development has been hampered by generally lower water stability.[4] Despite this, functionalized zirconocene compounds have been synthesized that exhibit significant cytotoxicity against human tumor cell lines, including ovarian cancer, demonstrating the potential of this class of compounds.[16][17][18]

Vanadocene Dichloride (Cp₂VCl₂)

Vanadocene dichloride is one of the most promising metallocenes, exhibiting potent antitumor activity.[4]

-

Activity: It inhibits the proliferation of numerous cancer cell lines, including HeLa (cervical cancer), BT-20 (breast cancer), and U373 (glioblastoma).[19][20]

-

Mechanism: Its mechanism is multimodal. It has been shown to induce apoptosis by altering mitochondrial membrane potential.[21][22] A primary mechanism involves the disruption of the mitotic spindle. Vanadocene dichloride causes depolymerization of microtubules and inhibits the mitotic kinesin Eg5, leading to the formation of abnormal monopolar spindles and mitotic arrest at the G2/M phase.[19][21][22] It also inhibits the activity of Aurora B kinase, a protein crucial for proper chromosome alignment.[20]

Table 3: In Vitro Cytotoxicity (IC₅₀ Values) of Selected Metallocenes

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| Vanadocene Dichloride | HeLa | 8.61 | [20][22] |

| Vanadocene Dichloride | BT-20 (Breast Cancer) | 11.0 | [19] |

| Vanadocene Dichloride | U373 (Glioblastoma) | 18.6 | [19] |

| Vanadocene Acetylacetonate | BT-20 (Breast Cancer) | 9.1 | [19] |

| Ionic Zirconocene Derivative | A2780 (Ovarian Cancer) | 36.8 |[17][18] |

Experimental Protocols

Synthesis of Titanocene Dichloride (Cp₂TiCl₂) via Sodium Cyclopentadienide

This protocol is adapted from the well-established method originally developed by Wilkinson and Birmingham.[8][9]

Materials:

-

Sodium metal

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous xylene

-

Standard Schlenk line and glassware

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Preparation of Sodium Cyclopentadienide (NaCp): a. Freshly crack dicyclopentadiene by heating it to ~170 °C and distilling the cyclopentadiene monomer. Keep the monomer chilled on ice.[9] b. In a three-neck flask under a nitrogen atmosphere, prepare sodium sand by melting sodium metal in refluxing xylene with vigorous stirring.[9] c. Cool the flask, remove the xylene, and wash the sodium sand with anhydrous THF. d. Suspend the sodium in fresh anhydrous THF and cool the flask in an ice bath. e. Slowly add the freshly cracked cyclopentadiene dropwise to the sodium suspension. Stir for several hours until the sodium is consumed, resulting in a pinkish-white precipitate of NaCp.[9]

-

Reaction with Titanium Tetrachloride: a. In a separate Schlenk flask, prepare a solution of TiCl₄ in anhydrous THF and cool it in an ice bath. b. Slowly transfer the prepared NaCp suspension to the stirred TiCl₄ solution via cannula. A color change to brown-red should be observed.[11] c. Allow the reaction to stir at room temperature for several hours to ensure completion.

-

Work-up and Purification: a. Remove the solvent (THF) under reduced pressure using a rotary evaporator. b. Extract the resulting solid with dichloromethane (B109758) or chloroform.[11][23] c. Filter the solution to remove sodium chloride (NaCl). d. Concentrate the filtrate and recrystallize the product from toluene (B28343) or a chloroform/hexane mixture to obtain bright red crystals of Cp₂TiCl₂.[23] e. Wash the crystals with cold hydrochloric acid and then water, and dry under vacuum. The typical yield is reported to be between 60-91%.[9][11]

Workflow for Synthesis of Metallocene Dichlorides

Caption: Workflow for Metallocene Dichloride Synthesis.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic activity of a compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (e.g., Vanadocene Dichloride) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Visualizing the Mechanism of Action

Proposed Anticancer Mechanism of Vanadocene Dichloride

Caption: VDC's Anticancer Mechanism of Action.

Conclusion and Future Outlook

Early transition metal complexes with cyclopentadienyl ligands are a remarkably versatile class of compounds. While their initial promise in anticancer therapy, exemplified by titanocene dichloride, was not fully realized in the clinic, the field has evolved significantly. The limitations of first-generation compounds, such as poor aqueous stability, have been systematically addressed through the synthesis of new derivatives with improved pharmacokinetic properties.[4] The potent and unique mechanisms of action, particularly those of vanadocene dichloride targeting the mitotic machinery, highlight the continued potential of these complexes.[19][21] For researchers and drug development professionals, this area offers fertile ground for the design of novel, non-traditional metallodrugs that can overcome the resistance and toxicity issues associated with current cancer chemotherapies. Future work will likely focus on targeted delivery systems and the development of multifunctional complexes to enhance efficacy and selectivity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands [ilpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.gla.ac.uk [chem.gla.ac.uk]

- 7. TRANSITION METAL COMPLEXES OF CYCLOPENTADIENYL FUSED HETROCYCLES.pptx [slideshare.net]

- 8. Titanocene dichloride - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Preparation of Titanocene dichloride_Chemicalbook [chemicalbook.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. mdpi.com [mdpi.com]

- 14. [PDF] Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 | Semantic Scholar [semanticscholar.org]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Functionalised cyclopentadienyl zirconium compounds as potential anticancer drugs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Vanadocenes as potent anti-proliferative agents disrupting mitotic spindle formation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Vanadocene dichloride induces apoptosis in HeLa cells through depolymerization of microtubules and inhibition of Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Titanocene dichloride synthesis - chemicalbook [chemicalbook.com]

Lewis acidity of Cyclopentadienyl titanium trichloride

An In-Depth Technical Guide to the Lewis Acidity of Cyclopentadienyl (B1206354) Titanium Trichloride (B1173362)